2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene
CAS No.: 295787-35-8
Cat. No.: VC16196854
Molecular Formula: C9H13N
Molecular Weight: 135.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 295787-35-8 |
|---|---|
| Molecular Formula | C9H13N |
| Molecular Weight | 135.21 g/mol |
| IUPAC Name | 2-cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene |
| Standard InChI | InChI=1S/C9H13N/c1-2-9-5-7(1)6-10(9)8-3-4-8/h1-2,7-9H,3-6H2 |
| Standard InChI Key | HTUBGLDDMFRJCM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1N2CC3CC2C=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Identification
2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene (CAS No. not explicitly listed in sources but referenced under CBNumber CB8389343 ) has the molecular formula C₉H₁₃N and a formula weight of 135.21 g/mol . The structure comprises a norbornene-like bicyclic system (bicyclo[2.2.1]heptene) with two distinct modifications:
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A cyclopropyl group substituted at the 2-position
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A secondary amine (aza group) integrated into the bicyclic framework at the same 2-position
The rigid bicyclic scaffold imposes significant steric constraints, while the cyclopropane ring introduces angular strain, potentially enhancing reactivity in ring-opening or functionalization reactions .
Synthesis and Manufacturing Processes
Diels-Alder-Based Approaches
While no direct synthesis protocols for 2-cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene are detailed in the provided sources, analogous routes for related 2-azabicyclo compounds suggest plausible pathways. Patent CA2065192C describes the production of 2-azabicyclo[2.2.1]hept-5-en-3-one via a Diels-Alder reaction between 1,3-cyclopentadiene and methanesulfonyl cyanide, followed by hydrolysis. Adapting this methodology:
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Cyclopropanation Precursor: Substitute methanesulfonyl cyanide with a cyclopropane-containing dienophile.
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Reaction Conditions:
Table 1. Hypothetical Synthesis Parameters
| Parameter | Value/Range | Source Basis |
|---|---|---|
| Dienophile | Cyclopropyl cyanide | Extrapolated |
| Reaction Temp (°C) | -20 to +40 | |
| Solvent | Dichloromethane | |
| Catalysis | None (thermal) |
Post-Functionalization Strategies
The cyclopropyl group could alternatively be introduced via:
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Ring-Closing Metathesis: Using Grubbs catalysts to form the cyclopropane post-bicyclic scaffold assembly
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Cyclopropanation Reagents: Diazomethane or Simmons-Smith reagents on pre-formed azabicyclo alkenes
Physicochemical Properties
Experimental and Predicted Data
Limited experimental data exists for the compound, but key properties can be inferred from structural analogs :
Table 2. Physicochemical Profile
The bicyclic framework enhances thermal stability compared to monocyclic amines, while the cyclopropane may increase susceptibility to ring-opening under acidic conditions .
Applications in Pharmaceutical Research
Stereochemical Advantages
The fixed geometry of the bicyclic system enables precise control over stereochemistry in downstream derivatives, critical for optimizing drug-receptor interactions .
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